(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide typically involves the condensation of 2-methylpropane-2-sulfinamide with 2,4,6-trifluoroacetophenone under acidic conditions. The reaction is carried out in an organic solvent such as ethanol, with concentrated hydrochloric acid serving as a catalyst. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the sulfinamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
N-[(E)-ethylidene]-2-methylpropane-2-sulfinamide: Another sulfinamide compound with similar structural features and applications.
Uniqueness
(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high selectivity and specificity.
Properties
Molecular Formula |
C12H14F3NOS |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+ |
InChI Key |
ADGUPYIHLFACOC-FRKPEAEDSA-N |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.